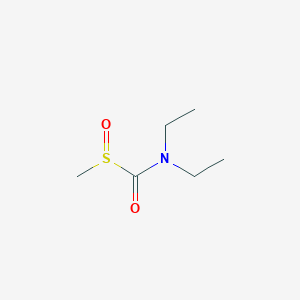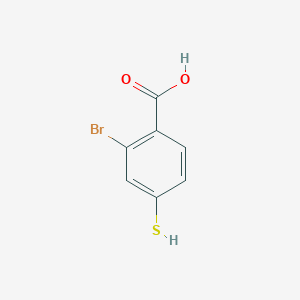
4-Chlorobenzoylacetonitrile
Übersicht
Beschreibung
4-Chlorobenzoylacetonitrile (4-CBN) is an organic compound that is widely used in chemical synthesis and scientific research. 4-CBN is a versatile and powerful building block for a variety of chemical reactions. It is used to synthesize a number of compounds that have applications in the pharmaceutical, agricultural, and food industries. 4-CBN is also used in the synthesis of complex molecules for medical research. This article will discuss the synthesis method of 4-CBN, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aryl- and Alkylanilines : It is used in the smooth synthesis of aryl- and alkylanilines through photoheterolysis in the presence of aromatics and alkenes (Fagnoni, Mella, & Albini, 1999).
Environmental Remediation : 4-Chlorobenzoylacetonitrile plays a role in developing efficient methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites, aiding in environmental clean-up efforts (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Chemical Transformations : It is involved in the conversion of 4-substituted benzo-2,1,3-thiadiazoles to 5-chloro-4,7-dioxobenzo-2,1,3-thiadiazole (Belen'kaya, Krokhina, Sirik, & Andronati, 1988).
Antimicrobial Applications : This compound is used in synthesizing aromatic and heterocyclic derivatives with antimicrobial activity, contributing to the development of new, potent bioactive molecules (Kardile & Kalyane, 2010).
Herbicide Effectiveness and Safety : Research involving this compound derivatives such as 4-chloro-2-methyl-phenoxyacetic acid and 2,4-dichlorophenoxyacetic acid has been conducted to evaluate their performance as selective weed-killers and to assess their toxicity and impact on the environment (Blackman, 1945); (Zuanazzi, Ghisi, & Oliveira, 2020).
Water Treatment : Chlorophenylacetonitriles, a class including this compound, have been identified in chlorinated and chloraminated drinking waters, highlighting their significance in water treatment processes (Zhang, Chu, Yu, Krasner, Pan, Shi, Yin, & Gao, 2018).
Trace Determination in Biological and Environmental Samples : Molecular imprinted polymer nanoparticles are used for sensitive and selective trace determination of this compound derivatives in various samples, showcasing its applications in analytical chemistry (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUFPNYTOFCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196835 | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4640-66-8 | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-chlorobenzoylacetonitrile interact with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2]?
A1: The research paper [] demonstrates that this compound reacts with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2] (where dppe = Ph2PCH2CH2PPh2) through a C≡N triple bond cleavage. This reaction ultimately leads to the formation of a (nitrido)(nitrile-enolato) complex, trans-[Mo(N)(NCCRCOR')(dppe)2], where R represents a hydrogen atom and R' represents a 4-chlorophenyl group. Interestingly, using a large excess of this compound, followed by treatment with [NHEt3][OTf] (OTf = OSO2CF3), results in further reactivity. This suggests a multi-step reaction pathway with potential for generating diverse molybdenum complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)



